REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:14]=[CH:13][C:7]([CH:8]([OH:12])[C:9]([OH:11])=[O:10])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[CH3:15]O>>[CH:1]([C:4]1[CH:14]=[CH:13][C:7]([CH:8]([OH:12])[C:9]([O:11][CH3:15])=[O:10])=[CH:6][CH:5]=1)([CH3:3])[CH3:2]
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Name
|
|
Quantity
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17 g
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Type
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reactant
|
Smiles
|
C(C)(C)C1=CC=C(C(C(=O)O)O)C=C1
|
Name
|
|
Quantity
|
150 mL
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Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
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the mixture was refluxed for 4 hours
|
Duration
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4 h
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Type
|
TEMPERATURE
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Details
|
After cooling it
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Type
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FILTRATION
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Details
|
was filtered through Celite®
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Type
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CUSTOM
|
Details
|
the filtrate was evaporated
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC=C(C(C(=O)OC)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |